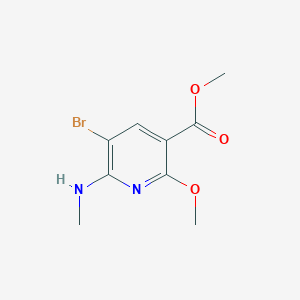
2,6-dichloropyrimidine-4-carbonyl Chloride
描述
2,6-Dichloropyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a carbonyl chloride group at the 4 position. It is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichloropyrimidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrimidine derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,6-Dichloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in organic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Hydrolysis: 2,6-Dichloropyrimidine-4-carboxylic acid.
Coupling Reactions: Biaryl compounds with diverse substituents.
科学研究应用
2,6-Dichloropyrimidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2,6-dichloropyrimidine-4-carbonyl chloride depends on its specific application. In general, it acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichloropyrimidine: Lacks the carbonyl chloride group at the 4 position.
4-Chloropyrimidine: Contains only one chlorine atom at the 4 position.
Uniqueness
2,6-Dichloropyrimidine-4-carbonyl chloride is unique due to the presence of both the carbonyl chloride group and the two chlorine atoms on the pyrimidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to similar compounds.
属性
IUPAC Name |
2,6-dichloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYJCMGJLNVOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452600 | |
| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26830-94-4 | |
| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2,6-dichloropyrimidine-4-carbonyl chloride in the context of the research paper?
A1: The research paper highlights the use of this compound as a key starting material in the synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-acyl-6-aryl-2-oxo-2,3-dihydropyrimidines []. Specifically, the compound undergoes a Friedel-Crafts reaction, acting as an electrophile, allowing for the introduction of an acyl group at the 4-position of the pyrimidine ring. This reaction is crucial for constructing the desired pyrimidine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)



![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)









